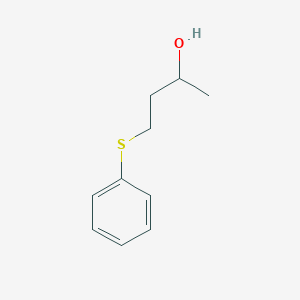

4-(Phenylsulfanyl)-2-butanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

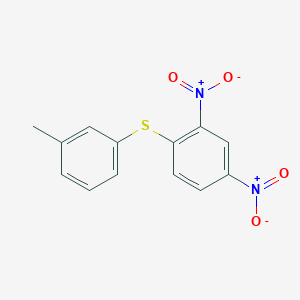

4-(Phenylsulfanyl)-2-butanol is an organic compound characterized by a phenylsulfanyl group attached to a butanol backbone

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(Phenylsulfanyl)-2-butanol beinhaltet typischerweise die Reaktion von Phenylthiol mit 2-Butanon unter kontrollierten Bedingungen. Die Reaktion wird durch eine Base wie Natriumhydroxid oder Kaliumhydroxid katalysiert, und das Produkt wird durch Destillation oder Umkristallisation gereinigt.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von this compound große Batchreaktoren umfassen, in denen die Reaktanten unter kontrollierten Bedingungen gemischt und erhitzt werden. Das Produkt wird dann unter Verwendung von Techniken wie Destillation, Chromatographie oder Kristallisation abgetrennt und gereinigt, um die gewünschte Reinheit zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(Phenylsulfanyl)-2-butanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung mit Reduktionsmitteln wie Lithiumaluminiumhydrid in das entsprechende Thiol oder Alkohol umwandeln.

Substitution: Die Phenylsulfanylgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure und andere Peroxide.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Nukleophile wie Halogenide, Amine oder Alkohole.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Thiole, Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Industrie: Wird bei der Herstellung von Arzneimitteln, Agrochemikalien und anderen Spezialchemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(Phenylsulfanyl)-2-butanol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise wurde gezeigt, dass es die Aktivität von Tyrosinase, einem an der Melansynthese beteiligten Enzym, durch seine Wirkung als nicht-kompetitiver Inhibitor hemmt . Darüber hinaus moduliert es entzündliche Signalwege, indem es die Expression von proinflammatorischen Zytokinen und Enzymen reduziert .

Wirkmechanismus

The mechanism of action of 4-(Phenylsulfanyl)-2-butanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by acting as a non-competitive inhibitor . Additionally, it modulates inflammatory pathways by reducing the expression of pro-inflammatory cytokines and enzymes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(Phenylsulfanyl)butan-2-on: Eine eng verwandte Verbindung mit ähnlichen biologischen Aktivitäten.

Phenylsulfanyl-Derivate: Andere Verbindungen, die die Phenylsulfanylgruppe enthalten, wie Phenylsulfanylessigsäure und Phenylsulfanylpropanol.

Einzigartigkeit

4-(Phenylsulfanyl)-2-butanol ist aufgrund seiner spezifischen strukturellen Merkmale und des Vorhandenseins sowohl einer Phenylsulfanylgruppe als auch eines Butanol-Rückgrats einzigartig. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C10H14OS |

|---|---|

Molekulargewicht |

182.28 g/mol |

IUPAC-Name |

4-phenylsulfanylbutan-2-ol |

InChI |

InChI=1S/C10H14OS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |

InChI-Schlüssel |

MUTZHABONRINHZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCSC1=CC=CC=C1)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Diphenylbenzo[f]quinoline](/img/structure/B11950640.png)

![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)